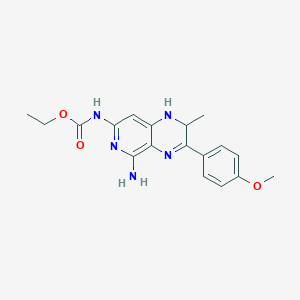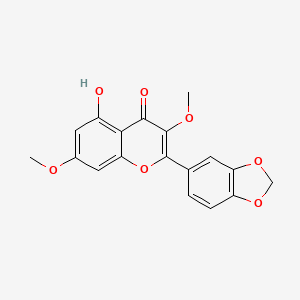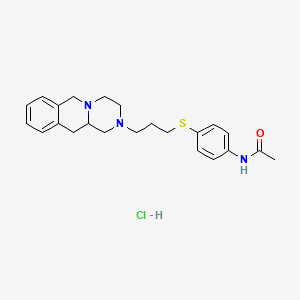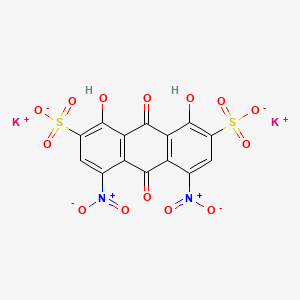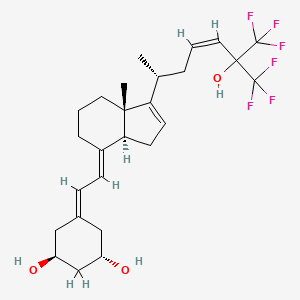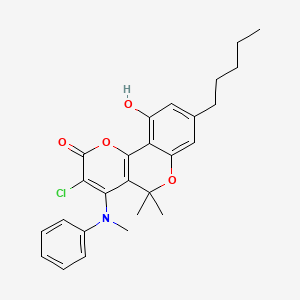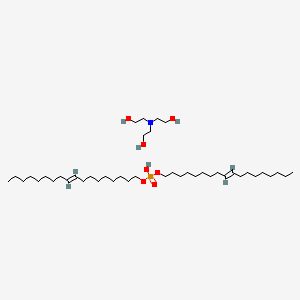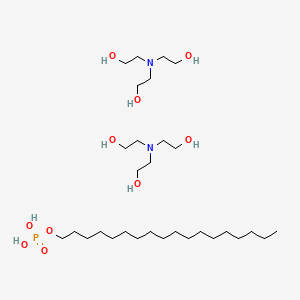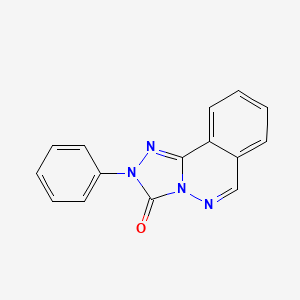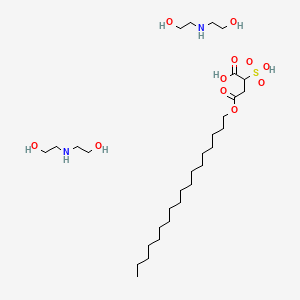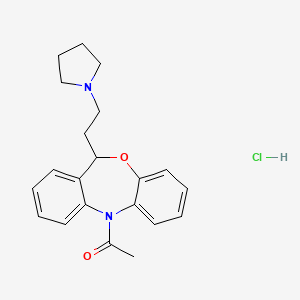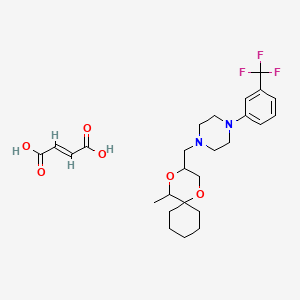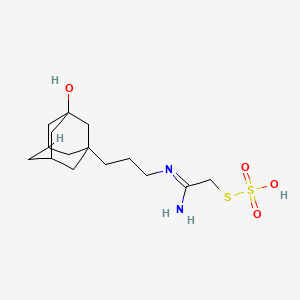
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate is a complex organic compound with a unique structureThese are amide derivatives of alpha amino acids, which play significant roles in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves multiple steps The initial step typically includes the preparation of the tricyclo[331Subsequent steps involve the formation of the amino and imino groups, and finally, the esterification with thiosulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the dihydrate form .
化学反应分析
Types of Reactions
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
科学研究应用
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds include other alpha amino acid amides and derivatives of tricyclo[3.3.1.1~3,7~]decane. Examples include:
- (1S,3S,5S)-2-{(2S)-2-amino-2-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]acetyl}-2-azabicyclo[3.1.0]hexane-3-carbonitrile .
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
Uniqueness
What sets Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate apart is its unique combination of functional groups and its specific structural configuration.
属性
CAS 编号 |
128487-68-3 |
|---|---|
分子式 |
C15H26N2O4S2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C15H26N2O4S2/c16-13(9-22-23(19,20)21)17-3-1-2-14-5-11-4-12(6-14)8-15(18,7-11)10-14/h11-12,18H,1-10H2,(H2,16,17)(H,19,20,21) |
InChI 键 |
NCYZLBPMMAGEIA-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCCN=C(CSS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


